potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate is a complex organic compound with a molecular formula of C24H33KO6. This compound is part of a class of molecules known for their significant biological activities, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: This involves cyclization reactions to form the cyclopenta[a]phenanthrene core.
Functional group modifications: Introduction of hydroxyl, methoxycarbonyl, and keto groups through various organic reactions such as oxidation and esterification.
Final assembly: The propanoate group is attached in the final steps, often involving esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The keto group can be reduced to hydroxyl groups.
Substitution: Various functional groups can be substituted on the core structure under appropriate conditions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution reactions: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the keto group can yield secondary alcohols .
Scientific Research Applications
Potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related treatments.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include hormone signaling and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- (S)-2-((8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)propanal
- (3S,7R,10R,13S)-7-Hydroxy-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
Uniqueness
What sets potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate apart is its specific functional groups and their arrangement, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H33KO6 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate |
InChI |
InChI=1S/C24H34O6.K/c1-22-8-4-15(25)12-14(22)13-16(21(28)30-3)20-17(22)5-9-23(2)18(20)6-10-24(23,29)11-7-19(26)27;/h12,16-18,20,29H,4-11,13H2,1-3H3,(H,26,27);/q;+1/p-1 |
InChI Key |
FYLPNLCXMZDAEE-UHFFFAOYSA-M |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.